molecular formula C11H13FN2 B1304770 1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine CAS No. 343-93-1

1-(6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine

Cat. No. B1304770
CAS RN: 343-93-1
M. Wt: 192.23 g/mol
InChI Key: PAAOUYLDLVHKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Add dropwise 422 mL of glacial acetic acid to 40% aqueous dimethylamine (408 mL) over 40 minutes while maintaining the temperature below about 15° C. Cool to 0° C. After stirring for 20 minutes at 0° C., slowly add 37% aqueous formaldehyde (289 mL, 1.3 eq.) over about 15 minutes. Add 6-fluoroindole (400 g, 2.96 mol, 1 eq.) in four portions over about 15 minutes. After 30 minutes, divide the reaction mixture into two portions. To one portion, slowly 1149 g (75% of total mass) over 30 minutes to 3 L of 10% NaOH and stir at room temperature. After 18 hours, collect the solid that forms, wash three times with 200 mL of water, dry by suction to give wet 3-(N,N-dimethylaminomethyl)-6-fluoroindole.
Quantity
289 mL
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
408 mL
Type
reactant
Reaction Step Four
Quantity
422 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[F:6][C:7]1[CH:15]=[C:14]2[C:10]([CH:11]=[CH:12][NH:13]2)=[CH:9][CH:8]=1.[OH-].[Na+]>C(O)(=O)C>[CH3:1][N:2]([CH2:4][C:11]1[C:10]2[C:14](=[CH:15][C:7]([F:6])=[CH:8][CH:9]=2)[NH:13][CH:12]=1)[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
289 mL
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
FC1=CC=C2C=CNC2=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
408 mL
Type
reactant
Smiles
CNC
Name
Quantity
422 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below about 15° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
collect the solid that forms
WASH
Type
WASH
Details
wash three times with 200 mL of water
CUSTOM
Type
CUSTOM
Details
dry by suction

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN(C)CC1=CNC2=CC(=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.